1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone
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Overview
Description
1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one is an organic compound with the molecular formula C17H26O It is a derivative of cycloundecadiene and features a unique structure with multiple methyl groups and a methylene group attached to a cycloundecadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of a catalyst to form the cycloundecadiene ring structure. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,5,9-Trimethylcycloundeca-4,8-dien-1-one
- 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one
- (E)-2-Hydroxy-5,9-dimethyl-1,2-diphenyldeca-4,8-dien-1-one
Uniqueness
1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one is unique due to its specific arrangement of methyl and methylene groups on the cycloundecadiene ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C17H26O |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone |
InChI |
InChI=1S/C17H26O/c1-13-8-9-16(15(3)18)14(2)7-6-11-17(4,5)12-10-13/h6,10-11,16H,2,7-9,12H2,1,3-5H3/b11-6+,13-10+ |
InChI Key |
YRFMWVJKSSLTAZ-PIUHNEHMSA-N |
Isomeric SMILES |
C/C/1=C\CC(/C=C/CC(=C)C(CC1)C(=O)C)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC(=C)C(CC1)C(=O)C)(C)C |
Origin of Product |
United States |
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